![molecular formula C22H23FN4O3 B3004747 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775313-81-9](/img/structure/B3004747.png)
5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
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Biological Activity
The compound 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole class of compounds, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- CAS Number : 1775313-81-9
- Molecular Formula : C22H23FN4O3
- Molecular Weight : 410.45 g/mol
Pharmacological Significance
Triazole derivatives are recognized for their wide-ranging pharmacological effects, including antifungal, antibacterial, anti-inflammatory, and analgesic activities. The specific compound under review exhibits potential in several areas:
Antimicrobial Activity
Research indicates that triazole compounds can demonstrate significant antimicrobial properties. The structural features of this compound suggest potential effectiveness against various microbial strains.
Table 1: Antimicrobial Activity of Related Triazole Compounds
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
Triazole A | Antifungal | 12.5 | |
Triazole B | Antibacterial | 25 | |
Triazole C | Antifungal | 15 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial in treating conditions like Alzheimer’s disease and managing urinary tract infections.
Table 2: Enzyme Inhibition Data
The biological activity of triazole compounds is often linked to their ability to interact with specific biological targets:
- Antifungal Mechanism : Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is vital for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.
- Antibacterial Mechanism : The presence of bulky hydrophobic groups in the structure enhances the compound's ability to penetrate bacterial cell walls and disrupt essential cellular processes.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives similar to the compound .
Case Study 1: Synthesis and Evaluation
A series of piperidine derivatives were synthesized and tested for their antimicrobial properties. Among these derivatives, several exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the piperidine and triazole moieties can enhance biological efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the SAR of triazole compounds have shown that substitutions at specific positions can greatly influence biological activity. For instance, the introduction of electron-withdrawing groups at position five of the triazole ring significantly increased antifungal potency against Candida species.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, similar compounds have been evaluated for their ability to induce apoptosis in tumor cells and inhibit angiogenesis, making them potential candidates for cancer therapy .
Antimicrobial Properties
Compounds containing the triazole ring are known for their antimicrobial activities. This specific derivative has been tested against a range of bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of triazoles similar to this compound, evaluating their biological activities through in vitro assays. These studies typically involve:
- Synthesis : Multi-step synthetic routes are employed to obtain the desired derivatives.
- Biological Testing : Compounds are screened for their efficacy against selected cancer cell lines or microbial strains.
- Mechanistic Studies : Further investigations into how these compounds exert their effects at the molecular level.
Clinical Relevance
While most findings are preclinical, the potential for clinical applications is significant. The unique structural characteristics of this compound may allow for selective targeting of disease mechanisms with fewer side effects compared to traditional therapies .
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-15-2-6-18(7-3-15)27-21(24-25-22(27)29)16-10-12-26(13-11-16)20(28)14-30-19-8-4-17(23)5-9-19/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZOVBYTLTYHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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